

DL-Arabinose CAS number and molecular weight

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Compound of Interest

Compound Name: DL-Arabinose

Cat. No.: B3425369

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An In-depth Technical Guide to DL-Arabinose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-Arabinose**, a racemic mixture of the D- and L-enantiomers of the pentose sugar arabinose. This document delves into its fundamental physicochemical properties, analytical methodologies, metabolic pathways, and its emerging role in biomedical research, particularly in oncology.

Physicochemical Properties

DL-Arabinose is characterized by the following core properties:

Property	Value	Reference
CAS Number	147-81-9	[1] [2] [3]
Molecular Formula	C ₅ H ₁₀ O ₅	[1] [2] [4]
Molecular Weight	150.13 g/mol	[1] [2] [4]
Appearance	White to off-white powder	[2]
Solubility	Soluble in water (50 mg/mL)	[2]

DL-Arabinose crystallizes as a stable racemic compound, in contrast to its constituent enantiomers.[5] The thermodynamic stability of the racemic form is greater than that of the pure enantiomers, as indicated by its higher melting point and heat of fusion.[6] This characteristic is crucial for developing separation and purification protocols.

Analytical Methodologies and Experimental Protocols

Accurate quantification and analysis of arabinose are essential for research and development. Various methods are employed, each with distinct principles and applications.

2.1. Quantification of Arabinose

Several methods are available for the quantification of arabinose, with the choice depending on the required sensitivity, specificity, and sample matrix.[7]

Method	Principle	Key Advantages
Enzymatic Assay	Enzymatic oxidation of arabinose coupled to NAD ⁺ reduction, measured spectrophotometrically.[7][8]	High throughput and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)	Derivatization of arabinose followed by separation and mass spectrometric detection. [7]	High sensitivity and suitable for complex matrices.
High-Performance Liquid Chromatography (HPLC)	Separation of arabinose on a specialized column with various detection methods (e.g., refractive index, evaporative light scattering).[7] [9]	Versatile and widely available.
Capillary Zone Electrophoresis (CZE)	Separation based on the electrophoretic mobility of arabinose.[7]	High resolution and low sample consumption.

2.2. Experimental Protocol: Analysis of Arabinose by Acid Hydrolysis and Ion Chromatography

This protocol is adapted for the analysis of arabinose content in biomass.

Objective: To determine the amount of arabinose in a given sample.

Materials:

- Sample for analysis
- 72% Sulfuric Acid (H_2SO_4)
- Fucose internal standard solution
- Pressure tubes
- Autoclave
- Ion chromatography system[2]

Procedure:

- **Sample Preparation:** The moisture content of the sample is determined. A known weight of the dried sample (approximately 300 mg) is placed into a pressure tube.[2]
- **Primary Hydrolysis:** A precise volume of 72% H_2SO_4 is added to the sample. The tube is sealed and incubated to facilitate the initial hydrolysis of polysaccharides.[2]
- **Secondary Hydrolysis:** The mixture is diluted with deionized water to a lower acid concentration and then autoclaved. This second step completes the hydrolysis of oligosaccharides into monosaccharides.[2]
- **Dilution and Internal Standard Addition:** The resulting hydrolysate is diluted with a fucose solution, which serves as an internal standard for the subsequent chromatographic analysis. [2]
- **Chromatographic Analysis:** The diluted hydrolysate is analyzed using an ion chromatography system equipped with a suitable column and detector to separate and quantify the individual

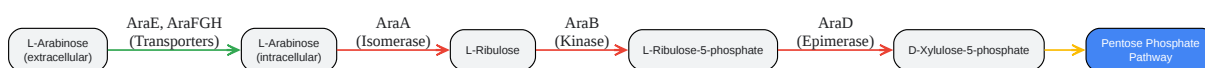
monosaccharides, including arabinose.[2]

Metabolic Pathways of Arabinose

The metabolic pathways of arabinose differ for its L- and D-enantiomers and vary across different organisms.

3.1. L-Arabinose Metabolism in Escherichia coli

In *E. coli*, the metabolism of L-arabinose is a well-characterized system controlled by the *ara* operon. This pathway involves the conversion of L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[10]

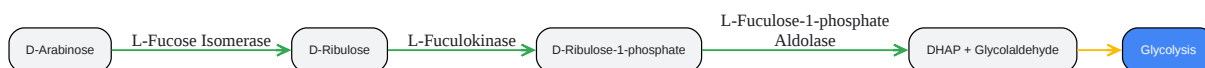


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L-Arabinose Metabolism in *E. coli*

3.2. D-Arabinose Metabolism

D-Arabinose is less common in nature, and dedicated metabolic pathways are not as widespread. In some prokaryotes, D-arabinose can be catabolized by enzymes from the L-fucose pathway.[3][11]



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Proposed D-Arabinose Catabolism in Prokaryotes

Role in Antitumor Research

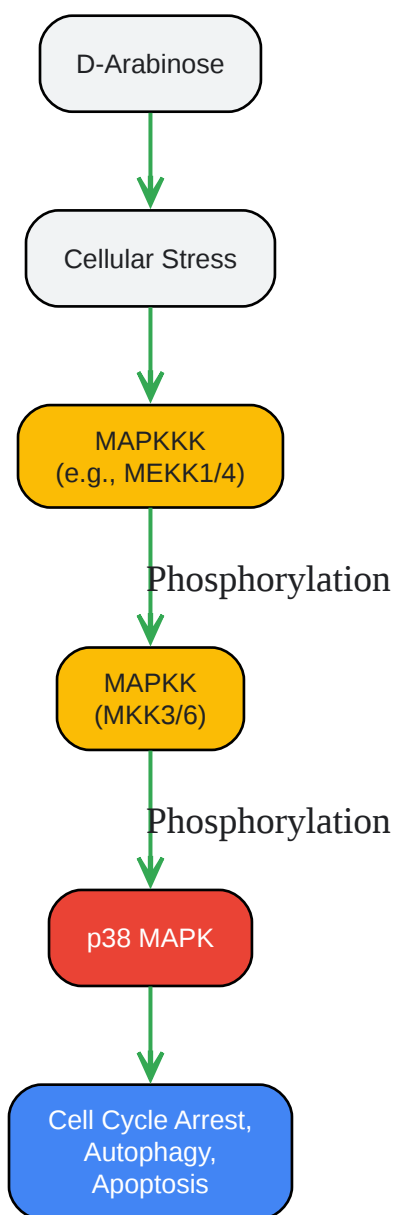
Recent studies have highlighted the potential of arabinose, particularly the D-enantiomer, in cancer therapy.

4.1. D-Arabinose and Breast Cancer

In vitro studies have demonstrated that D-arabinose can suppress the proliferation and colony formation of breast cancer cells.^{[1][4]} This effect is believed to be mediated through the induction of autophagy and the activation of the p38-MAPK signaling pathway.^[4]

4.2. p38-MAPK Signaling Pathway in D-Arabinose Induced Cytotoxicity

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The activation of this pathway by D-arabinose suggests a mechanism for its observed cytotoxic effects on cancer cells.



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p38-MAPK Signaling Pathway

4.3. Experimental Protocol: Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Objective: To measure the viability of breast cancer cells after treatment with D-arabinose.

Materials:

- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Normal breast epithelial cell line (e.g., MCF10A) for control
- 96-well plates
- Cell culture medium
- D-arabinose solutions of various concentrations
- Cell Counting Kit-8 (CCK8) assay reagents[1][4]
- Plate reader

Procedure:

- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 1.0×10^3 cells per well) and allowed to adhere overnight.[1][4]
- **Treatment:** The cell culture medium is replaced with fresh medium containing different concentrations of D-arabinose. Control wells receive medium without D-arabinose.[1][4]
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).[1][4]
- **Viability Measurement:** After incubation, the CCK8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions. The absorbance is then measured using a plate reader at the appropriate wavelength.[1][4]
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

DL-Arabinose, with its well-defined physicochemical properties, presents a multifaceted profile for researchers. While the metabolism of its L-enantiomer is well-understood, the biological activities and metabolic fate of D-arabinose are areas of active investigation. The emerging evidence of D-arabinose's antitumor properties, potentially mediated through the p38-MAPK pathway, opens new avenues for drug development and cancer research. The experimental

protocols and data presented in this guide provide a solid foundation for further exploration of **DL-arabinose** and its derivatives in various scientific and therapeutic contexts.

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